2-Phenylcyclopropanamine hydrochloride
Overview
Description
2-Phenylcyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H11N·HCl. It is a derivative of cyclopropanamine, where a phenyl group is attached to the cyclopropane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
2-Phenylcyclopropanamine hydrochloride, also known as (1R,2S)-2-Phenylcyclopropanaminium , is a propylamine formed from the cyclization of the side chain of amphetamine . Its primary target is monoamine oxidase (MAO) , an enzyme that plays a crucial role in the metabolism of monoamines in the nervous system .
Mode of Action
As a monoamine oxidase inhibitor , this compound prevents the breakdown of monoamines by inhibiting the action of MAO . This results in an increase in the levels of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain .
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamines in the synaptic cleft . This can enhance the transmission of signals between neurons, affecting various biochemical pathways related to mood regulation, anxiety, and cognitive function . .
Result of Action
The inhibition of MAO by this compound can lead to an increase in the levels of monoamines in the brain . This can result in improved mood and reduced symptoms of depression . It is also suggested to be effective in the treatment of major depression, dysthymic disorder, and atypical depression .
Biochemical Analysis
Biochemical Properties
2-Phenylcyclopropanamine hydrochloride plays a significant role in biochemical reactions, particularly as a non-selective inhibitor of monoamine oxidase (MAO) enzymes . It interacts with both MAO-A and MAO-B, leading to the inhibition of these enzymes. This interaction is crucial as MAO enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters, which can have various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MAO enzymes by this compound leads to increased levels of neurotransmitters, which can affect cell signaling pathways associated with mood regulation, stress response, and cognitive functions . Additionally, changes in gene expression related to neurotransmitter synthesis and degradation can be observed, further impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of MAO enzymes. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters . This binding interaction is crucial for its inhibitory action. Furthermore, the increased levels of neurotransmitters can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and degradation pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of MAO enzymes, resulting in prolonged elevation of neurotransmitter levels . This can have long-term effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits MAO enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These adverse effects are likely due to excessive inhibition of MAO enzymes, leading to abnormally high levels of neurotransmitters and subsequent cellular damage.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as MAO-A and MAO-B, which are responsible for the breakdown of neurotransmitters . By inhibiting these enzymes, this compound affects the metabolic flux of neurotransmitter pathways, leading to increased levels of serotonin, dopamine, and norepinephrine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. The localization and accumulation of this compound within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MAO enzymes . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity and function are largely dependent on its ability to inhibit MAO enzymes within the cytoplasm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclopropanamine hydrochloride typically involves the cyclopropanation of styrene followed by amination. One common method is the reaction of styrene with diazomethane to form phenylcyclopropane, which is then aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopropylamines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Phenylcyclopropanone or phenylacetic acid.
Reduction: Cyclopropylamine derivatives.
Substitution: Bromophenylcyclopropanamine or nitrophenylcyclopropanamine.
Scientific Research Applications
2-Phenylcyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Tranylcypromine: Another MAO inhibitor with a similar structure and mechanism of action.
Phenelzine: A non-selective MAO inhibitor used in the treatment of depression.
Isocarboxazid: Another MAO inhibitor with similar therapeutic applications
Uniqueness: 2-Phenylcyclopropanamine hydrochloride is unique due to its specific cyclopropane structure, which imparts distinct chemical and biological properties. Its ability to inhibit MAO with high specificity makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976475 | |
Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |
Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 61-81-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranylcypromine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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